molecular formula C14H21N3O2 B1422600 N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-23-6

N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1422600
M. Wt: 263.34 g/mol
InChI Key: KSXJNMKMMYHZNI-UHFFFAOYSA-N
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Description

N-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester, or N-A-TBE, is an organic compound that has been used extensively in scientific research due to its unique properties. It is a colorless liquid with a pungent odor, and it has a wide range of applications in the laboratory. N-A-TBE is a versatile compound, as it can be used for a variety of chemical reactions, including synthesis, catalysis, and the study of biochemical and physiological effects. In

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : tert-Butyl carbazate is used in diazotisation to form tert-butyl azidoformate . This is useful to introduce the “Boc” protecting group .
    • Method of Application : The method involves reaction between tert-butyl azidoformate and another compound followed by oxidation .
    • Results : The result of this process is the formation of di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .
  • Scientific Field: Organic Synthesis

    • Application : tert-Butyl carbazate is used in a palladium-catalyzed cross-coupling with vinyl halides to prepare N-Boc-N-alkenylhydrazines .
    • Method of Application : The method involves a palladium-catalyzed cross-coupling reaction .
    • Results : The result of this process is the formation of N-Boc-N-alkenylhydrazines .
  • Scientific Field: Peptide Synthesis

    • Application : tert-Butyl carbazate is used in solid phase peptide synthesis .
    • Method of Application : The method involves reaction between tert-butyl carbazate and a peptide on a solid support .
    • Results : The result of this process is the formation of a peptide with a protected amine group .
  • Scientific Field: Medicinal Chemistry

    • Application : tert-Butyl carbazate is used in the synthesis of HIV-1 protease inhibitors .
    • Method of Application : The method involves condensation of tert-butyl carbazate with aldehydes to form hydrazones .
    • Results : The result of this process is the formation of HIV-1 protease inhibitors .
  • Scientific Field: α-Amino Aldehyde Optical Purity Determinations

    • Method of Application : The method involves reaction between tert-butyl carbazate and an α-amino aldehyde .
  • Scientific Field: Synthesis of Pyrazole Derivatives

    • Application : tert-Butylhydrazine hydrochloride, a related compound, is used in the synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives .
    • Method of Application : The method involves reaction between tert-butylhydrazine hydrochloride and other reagents .
    • Results : The result of this process is the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives .

properties

IUPAC Name

tert-butyl N-[(Z)-[1-amino-2-(4-methylphenyl)ethylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10-5-7-11(8-6-10)9-12(15)16-17-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJNMKMMYHZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C/C(=N/NC(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146567
Record name 1,1-Dimethylethyl 2-[1-imino-2-(4-methylphenyl)ethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester

CAS RN

159016-23-6
Record name 1,1-Dimethylethyl 2-[1-imino-2-(4-methylphenyl)ethyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159016-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[1-imino-2-(4-methylphenyl)ethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester

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